molecular formula C15H20N2O2S B280297 N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea

Katalognummer: B280297
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: PBULOHFPQRXAHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea, also known as CTM or cyclohexylthiophthalimide, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Wirkmechanismus

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been found to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This increased activity of GABA receptors may be responsible for the anticonvulsant and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. This compound has also been found to reduce the levels of inflammatory cytokines in the blood, which may contribute to its anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea is that it has been well-studied and has a known synthesis method. This makes it relatively easy to produce for research purposes. However, one limitation of this compound is that it has not yet been extensively tested in humans, so its safety and efficacy in humans are not fully known.

Zukünftige Richtungen

There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea. One area of interest is its potential as a treatment for epilepsy. This compound has been shown to be effective in reducing seizures in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for neuropathic pain. This compound has been found to have analgesic properties in animal models of neuropathic pain, and further research is needed to determine its potential as a treatment for this condition. Additionally, this compound may have potential as a treatment for other inflammatory conditions, such as arthritis. Further research is needed to determine the full range of therapeutic applications for this compound.

Synthesemethoden

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea can be synthesized by reacting 1,3-benzodioxole with cyclohexylisothiocyanate in the presence of a base, such as potassium carbonate. The resulting product is then treated with phthalic anhydride to form this compound. This synthesis method has been well-established and has been used in many studies to produce this compound for research purposes.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexylthiourea has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant properties, and has been shown to be effective in reducing seizures in animal models of epilepsy. This compound has also been found to have analgesic properties, and has been shown to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to have anti-inflammatory properties, and has been shown to reduce inflammation in animal models of arthritis.

Eigenschaften

Molekularformel

C15H20N2O2S

Molekulargewicht

292.4 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-ylmethyl)-3-cyclohexylthiourea

InChI

InChI=1S/C15H20N2O2S/c20-15(17-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h6-8,12H,1-5,9-10H2,(H2,16,17,20)

InChI-Schlüssel

PBULOHFPQRXAHO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)OCO3

Kanonische SMILES

C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.